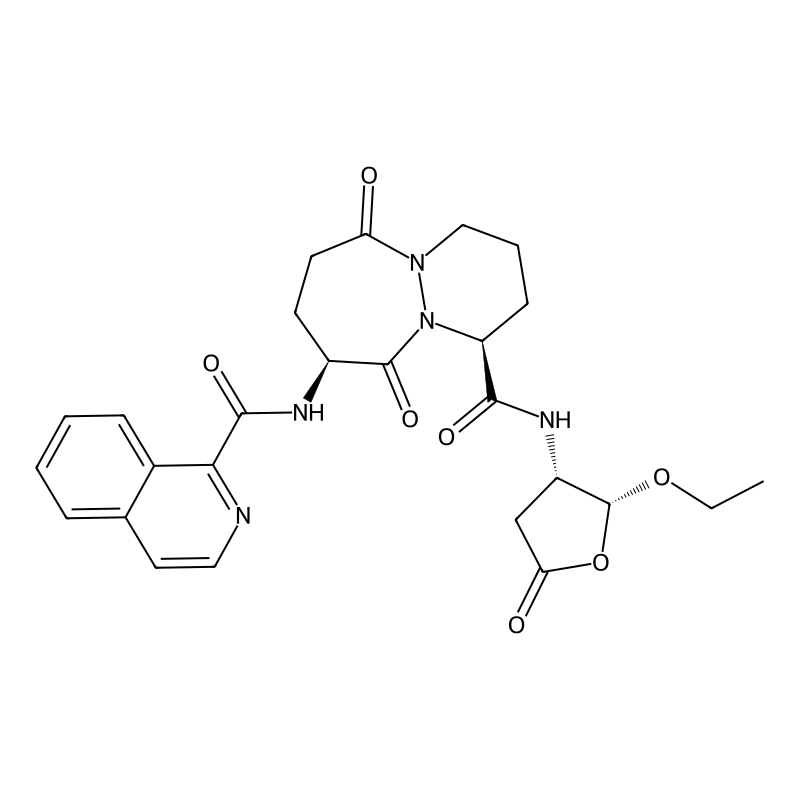

Pralnacasan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pralnacasan (VX-740) is a highly potent, non-peptidic, and orally bioavailable reversible inhibitor of Interleukin-1β Converting Enzyme (ICE, or Caspase-1). With a target affinity (Ki) of 1.4 nM, it is widely procured as a benchmark reference standard and tool compound for investigating the NLRP3 inflammasome pathway and downstream pro-inflammatory cytokine (IL-1β, IL-18) release . Unlike early-generation peptide-based inhibitors, Pralnacasan is formulated as an ethyl-hemiacetal prodrug that delivers the metabolic stability and pharmacokinetic profile necessary for systemic in vivo administration, making it a cornerstone material for translational research in rheumatoid arthritis, osteoarthritis, and pyroptosis[1].

Research Fit

Substituting Pralnacasan with broad-spectrum pan-caspase inhibitors (such as z-VAD-fmk) or classical peptide-based Caspase-1 inhibitors (like Ac-YVAD-CHO) fundamentally compromises experimental validity in complex tissue or whole-organism models. Peptidic inhibitors suffer from poor cell permeability, rapid proteolytic degradation, and negligible oral bioavailability, restricting their reliable use to isolated in vitro assays . Furthermore, pan-caspase inhibitors lack the selectivity required to isolate inflammasome-driven mechanisms, often causing off-target inhibition of apoptotic executioner caspases (e.g., Caspase-3)[1]. Pralnacasan’s specific peptidomimetic architecture ensures targeted delivery and highly selective Caspase-1 inhibition, preventing confounding cross-talk between inflammatory pyroptosis and standard cellular apoptosis during long-term in vivo dosing [1].

Substitution Risk

Caspase-1 vs. Apoptotic Caspases

Pralnacasan demonstrates exceptional selectivity for Caspase-1, which is critical for researchers needing to isolate inflammatory pathways from general apoptosis. In cell-free assays, Pralnacasan inhibits Caspase-1 with an IC50 of 1.3 nM (and a Ki of 1.4 nM), while exhibiting only micromolar inhibition against apoptotic executioner enzymes like Caspase-3 and Caspase-8. This represents a >1000-fold selectivity window, ensuring that procurement of this specific compound prevents the confounding anti-apoptotic effects commonly seen with pan-caspase inhibitors [1].

| Evidence Dimension | Inhibitory Potency (IC50/Ki) |

| Target Compound Data | 1.3 nM (IC50) / 1.4 nM (Ki) for Caspase-1 |

| Comparator Or Baseline | Caspase-3 and Caspase-8 (Micromolar IC50 range) |

| Quantified Difference | >1000-fold selectivity for Caspase-1 over apoptotic caspases |

| Conditions | Cell-free enzymatic inhibition assays |

Prevents off-target interference with normal cellular apoptosis when isolating inflammasome-driven pyroptosis.

In Vivo Formulation Compatibility

A major procurement advantage of Pralnacasan over classical lipophilic or peptide-based tool compounds is its established formulation processability. Utilizing a standard co-solvent vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), Pralnacasan readily yields a clear working solution at concentrations of ≥ 5.5 mg/mL . This robust solubility profile prevents phase separation and precipitation during preparation, ensuring reproducible dosing for oral gavage or intraperitoneal injections in long-term murine models.

| Evidence Dimension | Working solution solubility and stability |

| Target Compound Data | ≥ 5.5 mg/mL clear solution |

| Comparator Or Baseline | Standard peptide inhibitors (often prone to precipitation or requiring continuous infusion) |

| Quantified Difference | Achieves stable, high-concentration (≥ 5.5 mg/mL) formulation in standard laboratory co-solvents |

| Conditions | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline at room temperature |

Simplifies laboratory workflows and guarantees exact dosing concentrations without the risk of in vivo precipitation.

Efficacy in Autoimmune Arthritis Models

Pralnacasan is a validated benchmark for in vivo efficacy, far surpassing the utility of non-bioavailable in vitro tool compounds. In preclinical murine models of type II collagen-induced arthritis, oral administration of Pralnacasan (which boasts an oral bioavailability of approximately 50%) successfully reduced forepaw inflammation and decreased overall disease severity by 70%[1]. This quantifiable reduction establishes it as a highly reliable positive control for evaluating novel anti-inflammatory therapeutics [1].

| Evidence Dimension | Reduction in disease severity |

| Target Compound Data | 70% reduction in forepaw inflammation |

| Comparator Or Baseline | Untreated disease model baseline |

| Quantified Difference | 70% improvement in clinical arthritis scores |

| Conditions | Type II collagen-induced arthritis murine model, systemic dosing |

Validates the compound as an essential, reliable positive control for in vivo autoimmune and joint damage research.

Inflammasome and Autoimmune Models

Due to its ~50% oral bioavailability and proven ability to reduce disease severity by 70% in arthritis models, Pralnacasan is the optimal choice for long-term systemic dosing in murine models of rheumatoid arthritis, osteoarthritis, and colitis. Its stability allows for reliable oral gavage protocols that mimic clinical therapeutic administration [1].

Caspase-1 Inhibitor Reference Standard

With its >1000-fold selectivity for Caspase-1 over apoptotic caspases (Caspase-3/-8), Pralnacasan serves as a critical benchmark in cell-free and cell-based screening assays. Procurement of this standard enables researchers to calibrate the potency and off-target profiles of novel peptidomimetic or small-molecule inflammasome inhibitors [1].

Pyroptosis and Cytokine Release Studies

For laboratories investigating the NLRP3/Caspase-1 axis, Pralnacasan's high solubility (≥ 5.5 mg/mL in standard co-solvents) and specific mechanism of action make it ideal for isolating IL-1β and IL-18 cleavage events. It effectively blocks pro-inflammatory cytokine maturation without inducing the confounding cell-survival artifacts associated with pan-caspase inhibitors.

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Cysteine peptidases [EC:3.4.22.-]

CASP1 [HSA:834] [KO:K01370]

Other CAS

Absorption Distribution and Excretion

Wikipedia

2: Loher F, Bauer C, Landauer N, Schmall K, Siegmund B, Lehr HA, Dauer M, Schoenharting M, Endres S, Eigler A. The interleukin-1 beta-converting enzyme inhibitor pralnacasan reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation. J Pharmacol Exp Ther. 2004 Feb;308(2):583-90. PubMed PMID: 14610233.

3: Rudolphi K, Gerwin N, Verzijl N, van der Kraan P, van den Berg W. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis. Osteoarthritis Cartilage. 2003 Oct;11(10):738-46. PubMed PMID: 13129693.

4: Siegmund B, Zeitz M. Pralnacasan (vertex pharmaceuticals). IDrugs. 2003 Feb;6(2):154-8. Review. PubMed PMID: 12789619.

5: Handy EL, Totaro KA, Lin CP, Sello JK. Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction. Org Lett. 2014 Jul 3;16(13):3488-91. doi: 10.1021/ol501425b. PubMed PMID: 24937740.

6: Ravizza T, Lucas SM, Balosso S, Bernardino L, Ku G, Noé F, Malva J, Randle JC, Allan S, Vezzani A. Inactivation of caspase-1 in rodent brain: a novel anticonvulsive strategy. Epilepsia. 2006 Jul;47(7):1160-8. PubMed PMID: 16886979.

7: Riad A, Walther T, Yang J, Altmann C, Escher F, Westermann D, Spillmann F, Schultheiss HP, Tschöpe C. The cardiovascular influence of interleukin-1 beta on the expression of bradykinin B1 and B2 receptors. Int Immunopharmacol. 2008 Feb;8(2):222-30. doi: 10.1016/j.intimp.2007.07.027. PubMed PMID: 18182231.

8: Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. Review. PubMed PMID: 17311555.

9: Timmermans K, van der Wal SE, Vaneker M, van der Laak JA, Netea MG, Pickkers P, Scheffer GJ, Joosten LA, Kox M. IL-1β processing in mechanical ventilation-induced inflammation is dependent on neutrophil factors rather than caspase-1. Intensive Care Med Exp. 2013 Dec;1(1):27. doi: 10.1186/2197-425X-1-8. PubMed PMID: 26266796; PubMed Central PMCID: PMC4797957.

10: Qian L, Zhang CJ, Wu J, Yao SQ. Fused Bicyclic Caspase-1 Inhibitors Assembled by Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Chemistry. 2017 Jan 5;23(2):360-369. doi: 10.1002/chem.201603150. PubMed PMID: 27882694.

11: Bauer C, Duewell P, Mayer C, Lehr HA, Fitzgerald KA, Dauer M, Tschopp J, Endres S, Latz E, Schnurr M. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome. Gut. 2010 Sep;59(9):1192-9. doi: 10.1136/gut.2009.197822. PubMed PMID: 20442201.

12: Gotham S. Digestive Disease Week 2004. Bowel inflammation. IDrugs. 2004 Jun;7(6):516-9. PubMed PMID: 15197649.

13: Ross J, Brough D, Gibson RM, Loddick SA, Rothwell NJ. A selective, non-peptide caspase-1 inhibitor, VRT-018858, markedly reduces brain damage induced by transient ischemia in the rat. Neuropharmacology. 2007 Oct;53(5):638-42. PubMed PMID: 17845807.

14: Hauff K, Zamzow C, Law WJ, De Melo J, Kennedy K, Los M. Peptide-based approaches to treat asthma, arthritis, other autoimmune diseases and pathologies of the central nervous system. Arch Immunol Ther Exp (Warsz). 2005 Jul-Aug;53(4):308-20. Review. PubMed PMID: 16088315.

15: Linton SD. Caspase inhibitors: a pharmaceutical industry perspective. Curr Top Med Chem. 2005;5(16):1697-717. Review. PubMed PMID: 16375749.

16: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.

17: Siegmund B. Interleukin-1beta converting enzyme (caspase-1) in intestinal inflammation. Biochem Pharmacol. 2002 Jul 1;64(1):1-8. Review. PubMed PMID: 12106600.

18: Leung-Toung R, Li W, Tam TF, Karimian K. Thiol-dependent enzymes and their inhibitors: a review. Curr Med Chem. 2002 May;9(9):979-1002. Review. PubMed PMID: 11966457.

19: Randle JC, Harding MW, Ku G, Schönharting M, Kurrle R. ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. Expert Opin Investig Drugs. 2001 Jul;10(7):1207-9. Review. PubMed PMID: 11772244.

Explore Compound Types